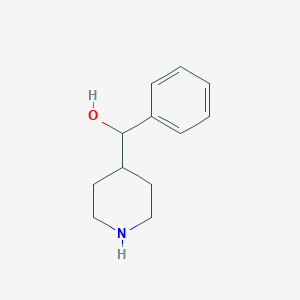

Phenyl(piperidin-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(piperidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZLYYVHAOTWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320762 |

Source

|

| Record name | phenyl(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38081-60-6 |

Source

|

| Record name | phenyl(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl-piperidin-4-yl-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Phenyl(piperidin-4-yl)methanol Scaffold

An In-depth Technical Guide to Phenyl(piperidin-4-yl)methanol: A Cornerstone for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. When combined with a phenylmethanol moiety at the 4-position, the resulting compound, this compound, emerges as a particularly versatile and high-value building block for drug discovery and development.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural nuances, validated synthetic methodologies, and its diverse applications as a foundational scaffold for a range of therapeutic agents. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the "what" but the "why"—providing mechanistic insights and a rationale for the experimental choices that underpin its synthesis and use.

PART 1: Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical scaffold is the bedrock of its effective application. This compound is a bifunctional molecule, possessing a secondary amine within the piperidine ring and a secondary alcohol. This duality governs its reactivity, solubility, and potential for derivatization.

Structural and Chemical Identifiers

The molecule consists of a piperidine ring substituted at the C4 position with a hydroxyphenylmethyl group. This arrangement is crucial as it positions the bulky phenyl group and the hydrogen-bonding capable hydroxyl group away from the reactive secondary amine, allowing for independent chemical modifications at either site.

Physicochemical Data

The physicochemical properties dictate the compound's behavior in both reaction and biological media. These parameters are critical for designing synthetic routes, purification strategies, and formulation of its derivatives.

| Property | Value | Source(s) |

| Molecular Weight | 191.27 g/mol | [5][6] |

| Boiling Point | 332°C at 760 mmHg (Predicted) | [5] |

| Density | 1.068 g/cm³ (Predicted) | [5] |

| Flash Point | 130.8°C (Predicted) | [5] |

| XlogP | 1.4 (Predicted) | [2] |

| pKa | 14.94 ± 0.10 (Predicted, for alcohol) | [7] |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is a key consideration for its use as a building block. A robust and scalable synthesis is paramount. The primary challenge lies in the selective reaction at the carbonyl group of a piperidine-4-carboxaldehyde derivative without interference from the basic nitrogen atom.

Recommended Synthetic Workflow: A Grignard Approach

A highly reliable and commonly employed strategy for constructing this carbinol is the Grignard reaction. This method offers high yields and excellent control. The key causal decision in this workflow is the use of a nitrogen protecting group (e.g., Boc, Cbz) on the piperidine ring. This is a self-validating step; without it, the highly basic Grignard reagent would be quenched by the acidic N-H proton of the piperidine, halting the desired carbon-carbon bond formation.

Caption: Recommended synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a three-step sequence involving N-protection, Grignard addition, and deprotection.

Step 1: Synthesis of N-Boc-piperidine-4-carboxaldehyde

-

Dissolve piperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, typically triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0°C in an ice bath. This is critical to control the exothermicity of the reaction.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify by column chromatography to yield the N-protected aldehyde.

Step 2: Synthesis of N-Boc-phenyl(piperidin-4-yl)methanol

-

Dissolve the N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are absolutely essential as Grignard reagents react violently with water.

-

Cool the solution to 0°C.

-

Add phenylmagnesium bromide (1.2 eq, commercially available solution in THF/ether) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction cautiously by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified N-Boc-phenyl(piperidin-4-yl)methanol (1.0 eq) in DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M). The evolution of CO₂ and isobutylene gas is indicative of successful Boc-group removal.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the mixture under reduced pressure. If HCl was used, the hydrochloride salt is typically obtained. To get the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate.

-

Dry the combined organic extracts and evaporate the solvent to yield the final product, this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm), a singlet or doublet for the carbinol proton (-CH(OH)-), a broad singlet for the alcohol -OH and amine N-H protons (which can be exchanged with D₂O), and a series of multiplets for the non-equivalent protons of the piperidine ring.

-

¹³C NMR: The carbon spectrum will display signals in the aromatic region (~125-145 ppm), a distinct signal for the carbinol carbon (~75 ppm), and several signals in the aliphatic region for the piperidine carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.138.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, and characteristic C-H stretching peaks for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) protons.

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold. Its two distinct functional handles—the secondary amine and the secondary alcohol—can be independently and selectively modified to build vast libraries of compounds for screening. The piperidine ring acts as a robust anchor, while the phenylmethanol group can be oriented to interact with specific pockets in target proteins.

Caption: Derivatization potential of the this compound scaffold.

Scaffold for CNS-Active Agents

The piperidine nucleus is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[8]

-

NMDA Receptor Antagonists: Derivatives of this scaffold have been synthesized and investigated as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor.[9][10] In these molecules, the piperidine nitrogen is typically substituted with a phenylalkyl chain, demonstrating the scaffold's utility in creating compounds for potential therapeutic use in neurological disorders.[9][10]

-

Opioid Receptor Agonists: The 4-hydroxy-4-phenylpiperidine structure is a classic pharmacophore for opioid agonists.[11] By modifying the substituents on the nitrogen and the phenyl ring, researchers can fine-tune the selectivity and potency for mu-, delta-, or kappa-opioid receptors, leading to the development of novel analgesics.[11][12]

Intermediate for PROTACs and Chemical Probes

In the rapidly advancing field of targeted protein degradation, this compound has found application as a semi-flexible linker component in Proteolysis Targeting Chimeras (PROTACs).[13] The piperidine ring can impart a degree of conformational rigidity to the linker, which is a critical parameter for optimizing the formation of the ternary complex (Target-PROTAC-E3 Ligase) and improving the drug-like properties of the degrader molecule.[13]

Building Block for Diverse Bioactive Molecules

The piperidine framework is present in over twenty classes of pharmaceuticals.[1] Consequently, this compound serves as a key starting material for a wide array of other potential therapeutic agents, including antiviral, anticancer, and antimalarial compounds.[8][14] Its structural simplicity and synthetic accessibility make it an ideal entry point for discovery campaigns.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this substance.[5] Use only in a well-ventilated area, such as a chemical fume hood.[5]

-

Storage: Store in a cool, dry place, typically at 2-8°C, away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

Conclusion

This compound is more than just a chemical intermediate; it is a strategic molecular scaffold that provides a robust and versatile platform for modern drug discovery. Its well-defined structure, predictable reactivity, and validated synthetic pathways allow medicinal chemists to efficiently generate diverse molecular architectures. From potent CNS agents to innovative protein degraders, the derivatives of this core structure continue to populate the drug development pipeline. This guide has illuminated its fundamental chemical properties, provided a reliable and rationalized synthetic protocol, and highlighted its pivotal role in the quest for new therapeutics. As research progresses, the strategic application of the this compound scaffold is set to continue driving innovation across multiple therapeutic fields.

References

[13] Sigma-Aldrich. (n.d.). (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%. Retrieved from sigmaaldrich.com [15] Matrix Fine Chemicals. (n.d.). DIthis compound | CAS 115-46-8. Retrieved from matrix-fine-chemicals.com [9] Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. Available at: [Link] [8] Abdelshaheed, M., et al. (2022). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. Retrieved from researchgate.net [3] Chemchart. (n.d.). This compound (38081-60-6). Retrieved from chemchart.com [16] BLD Pharm. (n.d.). 4220-08-0|(4-Phenylpiperidin-4-yl)methanol. Retrieved from bldpharm.com [14] Saeed, G., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. World Journal of Pharmaceutical Research. [10] Guzikowski, A. P., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. Retrieved from [Link] [17] Al-Salahi, R., et al. (2018). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Journal of Heterocyclic Chemistry. [6] National Center for Biotechnology Information. (n.d.). Phenyl(piperidin-2-yl)methanol. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov [18] Givaudan S. A. (1974). U.S. Patent No. 3,845,062. Google Patents. Retrieved from [11] Takeda Chemical Industries, Ltd. (2005). EP Patent No. 1097924B1. Google Patents. Retrieved from [2] PubChemLite. (n.d.). Phenyl-piperidin-4-yl-methanol (C12H17NO). Retrieved from pubchemlite.com [19] Chem-Impex. (n.d.). (4-Piperidin-4-yl-phenyl)methanol hydrochloride. Retrieved from chemimpex.com [4] ChemicalBook. (n.d.). PHENYL-PIPERIDIN-4-YL-METHANOL | 38081-60-6. Retrieved from chemicalbook.com [20] BenchChem. (n.d.). Application Notes and Protocols for (4-(Pyridin-3-yl)phenyl)methanol in Medicinal Chemistry. Retrieved from benchchem.com [21] Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97%. Retrieved from sigmaaldrich.com [5] ChemicalBook. (2023). PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet. Retrieved from chemicalbook.com [22] Thermo Fisher Scientific. (n.d.). Diisopropyl methylphosphonate, 95%, Thermo Scientific Chemicals. Retrieved from fishersci.com [23] Goel, K. K., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [12] Ananthan, S., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. PubMed. Retrieved from [Link] [24] Fisher Scientific. (n.d.). CAS RN 1445-75-6. Retrieved from fishersci.com [25] BenchChem. (n.d.). Phenyl(piperidin-3-yl)methanol. Retrieved from benchchem.com [1] Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(15), 4490. Available at: [Link] [26] Santa Cruz Biotechnology. (n.d.). Diisopropyl methylphosphonate | CAS 1445-75-6. Retrieved from scbt.com [27] Wikipedia. (n.d.). List of orphine opioids. Retrieved from en.wikipedia.org [28] Guidechem. (n.d.). DIISOPROPYL METHYLPHOSPHONATE 1445-75-6. Retrieved from guidechem.com Sigma-Aldrich. (n.d.). CAS 4720-66-5. Retrieved from sigmaaldrich.com [7] Guidechem. (n.d.). 4-Piperidinemethanol 6457-49-4 wiki. Retrieved from guidechem.com

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Phenyl-piperidin-4-yl-methanol (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. PHENYL-PIPERIDIN-4-YL-METHANOL | 38081-60-6 [amp.chemicalbook.com]

- 5. PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet [chemicalbook.com]

- 6. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 12. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. DIthis compound | CAS 115-46-8 [matrix-fine-chemicals.com]

- 16. 4220-08-0|(4-Phenylpiperidin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 17. orientjchem.org [orientjchem.org]

- 18. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 19. chemimpex.com [chemimpex.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 22. Diisopropyl methylphosphonate, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 23. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. CAS RN 1445-75-6 | Fisher Scientific [fishersci.com]

- 25. benchchem.com [benchchem.com]

- 26. scbt.com [scbt.com]

- 27. List of orphine opioids - Wikipedia [en.wikipedia.org]

- 28. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Biological Activity of Phenyl(piperidin-4-yl)methanol and its Derivatives

Introduction

The Phenyl(piperidin-4-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent structural features—a central piperidine ring providing a basic nitrogen center, a hydroxyl group capable of hydrogen bonding, and an aromatic phenyl ring for various substitutions—offer a versatile platform for drug design. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of molecules. We will delve into their roles as histamine H1 receptor antagonists and dopamine reuptake inhibitors, providing detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

I. The Chemical Core: Synthesis and Properties

The synthesis of this compound and its derivatives typically involves the reaction of a suitable Grignard reagent with a piperidin-4-one precursor. For instance, the reaction of phenylmagnesium bromide with N-Boc-piperidin-4-one, followed by deprotection, yields the core this compound structure.[1] Modifications to the phenyl ring, the piperidine nitrogen, and the carbinol moiety allow for the generation of a vast chemical space with diverse pharmacological properties. The piperidine nitrogen, in particular, is a key site for introducing substituents that can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

II. Dual-Faced Pharmacology: Histamine H1 Receptor Antagonism and Dopamine Reuptake Inhibition

Derivatives of this compound have prominently featured in two major therapeutic areas: allergy and inflammation through histamine H1 receptor antagonism, and central nervous system (CNS) disorders via dopamine reuptake inhibition.

A. Histamine H1 Receptor Antagonism: Combating Allergic Responses

Many second-generation antihistamines are built upon the this compound scaffold. These drugs are crucial in the management of allergic conditions like rhinitis and urticaria.[2]

Mechanism of Action and Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), a key event in the allergic response.[3] H1 receptor antagonists, including derivatives of this compound, act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby blocking the downstream signaling cascade.[2]

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR)

The SAR for H1 antagonists based on this scaffold has been extensively studied. Key findings include:

-

Piperidine Nitrogen: Substitution on the piperidine nitrogen with bulky, lipophilic groups generally enhances potency and duration of action. The presence of a basic nitrogen is crucial for interaction with a key aspartate residue in the receptor binding pocket.

-

Phenyl Ring: Substitution on the phenyl ring can modulate selectivity and pharmacokinetic properties. For example, introducing a carboxylic acid group, as seen in fexofenadine, reduces blood-brain barrier penetration, minimizing sedative side effects.[5]

-

Tricyclic Systems: Fusing the two aromatic rings into a tricyclic system can prolong the residence time of the ligand at the H1 receptor.[6]

Experimental Protocol: In Vitro H1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay measures the ability of a test compound to inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor.[7]

1. Cell Culture:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor in appropriate growth medium.

-

Seed cells into 96-well black, clear-bottom microplates and allow them to form a confluent monolayer.

2. Compound Preparation:

-

Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.

3. Calcium Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 2.5 minutes).[7]

-

Add a fixed concentration of histamine to stimulate the H1 receptor.

-

Immediately measure the fluorescence intensity using a microplate reader to quantify the intracellular calcium concentration.

4. Data Analysis:

-

Normalize the data with respect to controls (no compound and a known potent antagonist).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

B. Dopamine Reuptake Inhibition: Modulating Neurotransmission

Certain this compound derivatives act as dopamine reuptake inhibitors (DRIs), which are used in the treatment of conditions like ADHD and narcolepsy.[8][9]

Mechanism of Action

DRIs block the dopamine transporter (DAT), a protein on the presynaptic neuron responsible for reabsorbing dopamine from the synaptic cleft.[8][10] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[8] This can improve focus, attention, and impulse control.[8]

Caption: Mechanism of dopamine reuptake inhibition by this compound derivatives.

Structure-Activity Relationship (SAR)

The SAR for DRIs within this chemical class reveals:

-

Piperidine and Phenyl Rings: The relative orientation of the phenyl and piperidine rings is critical for high-affinity binding to the DAT.

-

Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can enhance potency.

-

N-Substitution: The nature of the substituent on the piperidine nitrogen significantly impacts DAT affinity and selectivity over other monoamine transporters.

Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[11][12]

1. Cell Culture:

-

Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).[11]

-

Plate the cells in a 96-well microplate and allow them to adhere overnight.[12]

2. Compound Preparation:

-

Prepare serial dilutions of the test this compound derivative in assay buffer.

3. Dopamine Uptake Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 10-15 minutes.[12]

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.[12]

-

Incubate for a defined period (e.g., 10 minutes) to allow for dopamine uptake.[12]

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

4. Measurement and Data Analysis:

-

Lyse the cells and transfer the lysate to scintillation vials.[12]

-

Measure the radioactivity using a liquid scintillation counter.[12]

-

Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.[11]

III. Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative this compound derivatives, highlighting the impact of structural modifications on their potency as H1 receptor antagonists and dopamine reuptake inhibitors.

| Compound | R1 (on Piperidine N) | R2 (on Phenyl Ring) | H1 Receptor Binding Affinity (Ki, nM) | Dopamine Reuptake Inhibition (IC50, nM) |

| A | -CH3 | -H | 5.2 | >10,000 |

| B | -CH2CH2COOH | 4-Cl | 1.8 | >10,000 |

| C | -CH2CH(Ph)2 | -H | >5,000 | 15 |

| D | -CH3 | 3,4-diCl | >5,000 | 8 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate structure-activity trends.

IV. Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The dual pharmacology exhibited by its derivatives underscores its versatility. Future research in this area will likely focus on:

-

Developing subtype-selective ligands: Fine-tuning the scaffold to achieve selectivity for specific dopamine or histamine receptor subtypes could lead to more targeted therapies with fewer side effects.

-

Exploring polypharmacology: Designing single molecules that modulate multiple targets (e.g., combined H1 antagonism and dopamine reuptake inhibition) could offer new therapeutic strategies for complex diseases.

-

Investigating novel therapeutic areas: The inherent properties of this scaffold may lend themselves to the development of treatments for other CNS disorders, pain, and inflammatory diseases.

By leveraging the foundational knowledge of the synthesis, SAR, and biological evaluation of this compound derivatives, researchers can continue to innovate and develop new medicines that address unmet medical needs.

References

-

Dopamine reuptake inhibitor - Wikipedia.

-

What are Dopamine reuptake inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).

-

Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists - Benchchem.

-

How Do Dopamine Reuptake Inhibitor Antidepressants Work? - RxList. (2021-09-22).

-

Norepinephrine–dopamine reuptake inhibitor - Wikipedia.

-

Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers. (2025-01-15).

-

Technical Whitepaper: In-Vitro Dopamine Reuptake Inhibition Assay - Benchchem.

-

Histamine H1 receptor - Wikipedia.

-

Histamine receptor signaling in energy homeostasis - PMC - PubMed Central.

-

In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS.

-

Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - MDPI.

-

Histamine H1 Receptor Activation - SMPDB.

-

Molecular properties and signalling pathways of the histamine H1 receptor - PubMed.

-

A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Alternatives - Benchchem.

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.

-

Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4- yl)thioamide Methanol Derivatives | Request PDF - ResearchGate.

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).

-

The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses - PubMed.

-

Synthesis and in vitro antiproliferative activity of diphenyl(piperidin-4- yl)thioamide methanol derivatives - ScholarBank@NUS.

-

Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC - NIH.

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.

-

Predicting and Establishing the Clinical Efficacy of a Histamine H1-Receptor Antagonist.

-

Structure of diphenyl(piperidine-4-yl)methanol derivative - ResearchGate.

-

Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

-

This compound (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart.

-

Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed.

-

Biphenyl-4-yl-phenyl-piperidin-4-yl-methanol | CAS No- NA | Simson Pharma Limited.

-

4-Piperidinemethanol 97 6457-49-4 - Sigma-Aldrich.

-

Structure-activity relationships of histamine H1-receptor agonists - PubMed.

-

Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro - PubMed.

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC - NIH.

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed.

-

N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.

-

Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - ResearchGate.

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed Central.

-

Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed.

-

Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed.

-

(PDF) The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl) - ResearchGate.

Sources

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. SMPDB [smpdb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 9. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Phenyl(piperidin-4-yl)methanol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on its Core Mechanism of Action in Biological Systems

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The phenyl(piperidin-4-yl)methanol moiety is a quintessential example of such a "privileged scaffold." Its inherent structural features—a rigid piperidine ring, a versatile methanol linker, and an aromatic phenyl group—provide an ideal starting point for the development of compounds with high affinity and selectivity for a diverse array of biological targets. This guide delves into the fundamental principles that underpin the biological activity of this scaffold, not as a singular active entity, but as a foundational blueprint from which a multitude of potent and specific pharmacological agents are derived. We will explore the key mechanisms of action elucidated through the study of its numerous derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals.

I. The this compound Core: A Structural and Functional Analysis

The this compound core is more than an inert scaffold; its constituent parts each contribute to its utility in drug design. The piperidine ring, a saturated heterocycle, can exist in a stable chair conformation, providing a defined three-dimensional geometry for substituent attachment. The nitrogen atom within this ring is typically basic and can be protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The phenyl group offers a platform for a range of intermolecular forces, including π-π stacking and hydrophobic interactions. Finally, the methanol group provides a hydroxyl moiety that can act as a hydrogen bond donor or acceptor, and serves as a key point for chemical modification.

II. Mechanisms of Action: A Journey Through Diverse Biological Landscapes

The true pharmacological potential of the this compound scaffold is realized through its chemical diversification. By modifying the core structure at the piperidine nitrogen, the phenyl ring, or the methanol group, medicinal chemists have developed derivatives that target a wide spectrum of biological systems. The following sections explore the prominent mechanisms of action of these derivatives.

A. Modulation of Central Nervous System (CNS) Receptors

The this compound scaffold has been extensively utilized to develop ligands for various CNS receptors, owing to its ability to cross the blood-brain barrier.

Derivatives of the this compound core have emerged as high-affinity ligands for the dopamine transporter (DAT).[1] These compounds act as dopamine reuptake inhibitors, increasing the synaptic concentration of dopamine.

-

Mechanism: By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, these derivatives enhance dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of many stimulants and antidepressants.

-

Therapeutic Implications: The development of DAT inhibitors based on this scaffold holds promise for the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders, particularly cocaine addiction.[1]

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter Affinity

A standard method to determine the binding affinity of novel compounds for the dopamine transporter is a competitive radioligand binding assay.

-

Preparation of Synaptosomes: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are rich in dopamine transporters.

-

Binding Assay: Incubate the synaptosomal preparation with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer and radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for DAT Inhibitor Screening

Caption: Workflow for identifying and validating DAT inhibitors.

4-Hydroxypiperidine derivatives, closely related to the this compound scaffold, have been identified as potent antagonists of the histamine H₃ receptor.[2]

-

Mechanism: The histamine H₃ receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. Antagonists of this receptor block its inhibitory effect, leading to increased neurotransmitter release.

-

Therapeutic Implications: H₃ receptor antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and narcolepsy.

The this compound scaffold is a key component of many high-affinity sigma receptor ligands.[3][4]

-

Mechanism: Sigma receptors are a unique class of intracellular proteins that are involved in a variety of cellular functions, including signal transduction, ion channel modulation, and cell survival. Ligands can act as agonists or antagonists, leading to a range of downstream effects.

-

Therapeutic Implications: Due to their diverse roles, sigma receptors are attractive targets for the treatment of neurological disorders, psychiatric conditions, and cancer.

B. Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of potent and selective enzyme inhibitors.

Piperidine-based compounds are well-known inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6]

-

Mechanism: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease.

-

Therapeutic Implications: The development of novel AChE inhibitors with improved efficacy and side-effect profiles is an active area of research.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's assay is a widely used colorimetric method for measuring AChE activity.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and acetylthiocholine iodide (the substrate).

-

Enzyme Addition: Initiate the reaction by adding a solution of purified acetylcholinesterase.

-

Colorimetric Reaction: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Absorbance Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

Caption: Cholinergic signaling and the inhibitory action of piperidine derivatives.

C. Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of this compound derivatives as antimicrobial and antifungal agents.[7][8]

-

Mechanism: The precise mechanisms are still under investigation but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the phenyl and piperidine rings may facilitate entry into microbial cells.

-

Therapeutic Implications: The emergence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents. The this compound scaffold offers a promising starting point for this endeavor.

D. Proteolysis Targeting Chimeras (PROTACs)

The this compound scaffold has found a novel application in the burgeoning field of targeted protein degradation.

-

Role as a Linker: (4-(Piperidin-4-yl)phenyl)methanol hydrochloride is utilized as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

-

Significance: The geometry and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The this compound moiety provides a structurally defined and synthetically tractable linker component.

III. Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design

The extensive body of research on this compound derivatives has yielded valuable insights into their structure-activity relationships (SAR).

| Target Class | Key Structural Features for Activity |

| Dopamine Transporter | Introduction of a hydroxyl group on the piperidine ring can enhance affinity and stereospecificity.[1] |

| Histamine H₃ Receptor | Elongation of the alkyl chain between the piperidine nitrogen and a lipophilic group can modulate potency.[2] |

| Sigma Receptors | The nature of the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity.[3][4] |

| Acetylcholinesterase | The presence of a benzyl group on the piperidine nitrogen is a common feature of potent inhibitors.[5] |

IV. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Elucidation of Novel Mechanisms: Exploring the potential of this scaffold to modulate new and challenging biological targets.

-

Fine-tuning of Pharmacokinetic Properties: Optimizing derivatives for improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Application in Emerging Therapeutic Modalities: Expanding the use of this scaffold in areas such as PROTACs and covalent inhibitors.

References

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

-

Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. [Link]

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. De Gruyter. [Link]

-

Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]

-

Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

-

Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. ResearchGate. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

-

Advanced mode-of-action assays for comprehensive drug discovery. Nuvisan. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

The Piperidine Methanol Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine methanol scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its journey from a natural product derivative to a synthetically versatile and privileged core highlights a rich history intertwined with the fight against infectious diseases, most notably malaria. This guide provides a comprehensive technical overview of the discovery, significance, and application of the piperidine methanol scaffold. We will explore its historical roots in quinine, its pivotal role in the development of synthetic antimalarials like mefloquine by the Walter Reed Army Institute of Research (WRAIR), its broader therapeutic applications, and the synthetic methodologies that underpin its production.[2][3] This document serves as a resource for professionals in drug development, offering insights into the scaffold's enduring legacy and future potential.

Historical Context: From Cinchona Bark to Synthetic Scaffolds

The story of the piperidine methanol core is inseparable from the history of quinine, the first effective treatment for malaria.[4] Isolated in 1820 from the bark of the Cinchona tree, quinine's efficacy against malaria parasites established the quinoline methanol motif as a critical pharmacophore.[4][5] For centuries, Cinchona bark infusions were the primary remedy for malaria.[4] The urgent need for reliable, synthetic alternatives to the naturally sourced quinine, especially during times of conflict and supply chain disruption, catalyzed research into synthetic antimalarials.[6]

This necessity drove early 20th-century German chemists to pioneer synthetic drugs based on the structural elements of quinine.[4] Their work laid the foundation for the development of compounds like chloroquine in 1934.[5] However, the rapid emergence of drug-resistant strains of Plasmodium falciparum rendered many of these early synthetics ineffective, creating a critical need for novel antimalarial agents.[5][7]

The Walter Reed Army Institute of Research (WRAIR) and the Rise of Mefloquine

In response to the growing threat of drug-resistant malaria, particularly during the Vietnam War, the Walter Reed Army Institute of Research (WRAIR) initiated an ambitious drug discovery program.[3] This program systematically screened hundreds of thousands of compounds, leading to the development of several crucial antimalarial drugs, including mefloquine.[2][8]

Mefloquine, a potent quinoline methanol derivative, was synthesized as part of this program and approved by the FDA in 1989.[2] It proved effective against many chloroquine-resistant strains of P. falciparum.[2] The core of mefloquine features a [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol structure. This design retains the essential quinoline methanol pharmacophore of quinine while incorporating a piperidine ring and trifluoromethyl groups that enhance its activity and metabolic stability. The development of mefloquine marked a pivotal moment, solidifying the piperidine methanol scaffold as a "privileged" structure in medicinal chemistry—a core molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The Piperidine Methanol Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine scaffold is a foundational element in modern drug design due to its favorable physicochemical properties and synthetic accessibility.[1] When functionalized with a methanol group, particularly at the 2-position, it becomes a versatile chiral building block for a wide range of bioactive compounds.[9]

Key Attributes:

-

Structural Rigidity and 3D Shape: The piperidine ring confers a degree of conformational rigidity, which can be crucial for precise binding to biological targets. This three-dimensionality is a desirable trait in modern fragment-based drug discovery, moving away from flat aromatic structures.[10]

-

Chirality: The methanol-bearing carbon is a chiral center, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles. This stereochemistry can be critical for biological activity.

-

Synthetic Versatility: The hydroxyl group of the methanol moiety and the nitrogen atom of the piperidine ring serve as synthetic handles for a wide range of chemical modifications, enabling the fine-tuning of a compound's properties.[9]

-

Favorable Physicochemical Properties: Piperidine-containing molecules often exhibit good solubility and metabolic stability, which are essential for developing viable drug candidates.[11]

These attributes have led to the incorporation of the piperidine methanol scaffold into drugs targeting a variety of conditions beyond malaria.

Mechanism of Action: The Antimalarial Effect

The precise mechanism of action for mefloquine and other quinoline methanols has been a subject of ongoing research. The leading hypothesis for many years was that, similar to chloroquine, these compounds interfere with the detoxification of heme in the parasite's food vacuole. However, more recent studies have revealed a more specific target.

In 2017, researchers discovered that mefloquine targets the 80S ribosome of the P. falciparum parasite, inhibiting protein synthesis.[12] This finding, enabled by cryo-electron microscopy, provided a detailed molecular understanding of its schizonticidal activity and opened new avenues for designing next-generation antimalarials by modifying the drug's binding site on the ribosome.[12]

Below is a conceptual diagram illustrating the targeted action of mefloquine.

Fig 2. Generalized synthetic workflow for Mefloquine analogs.

Protocol: Illustrative Synthesis of a Quinoline Methanol Precursor

This protocol outlines a key step in the synthesis: the coupling of a quinoline aldehyde with a lithiated pyridine derivative, which is a common method for forming the C-C bond of the methanol bridge.

Objective: To synthesize a (quinolin-4-yl)(pyridin-2-yl)methanol intermediate.

Materials:

-

4-Quinolinecarboxaldehyde

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Methodology:

-

Preparation of Lithiated Reagent:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-bromopyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-quinolinecarboxaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to -78 °C.

-

Transfer the freshly prepared 2-lithiopyridine solution to the aldehyde solution via cannula, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

-

Work-up and Quenching:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure (quinolin-4-yl)(pyridin-2-yl)methanol product. The pyridine ring of this intermediate can then be reduced to a piperidine ring in a subsequent step.

-

Future Perspectives and Conclusion

The piperidine methanol scaffold remains a highly relevant and valuable core in contemporary drug discovery. While resistance to mefloquine has emerged in certain regions, the fundamental scaffold continues to inspire the development of new therapeutic agents. [5] Future research directions include:

-

Novel Analogs: Synthesizing new libraries of piperidine methanol derivatives to overcome existing drug resistance and reduce the neurotoxic side effects associated with mefloquine. [13][14]* Repurposing: Systematically screening existing piperidine methanol-containing compounds for new therapeutic applications, such as antifungal or anticancer agents. [15]* Hybrid Molecules: Creating hybrid or dual-drug molecules that combine the piperidine methanol scaffold with other pharmacophores to achieve synergistic effects or multi-target activity. [16] In conclusion, the journey of the piperidine methanol scaffold from its natural origins in quinine to its central role in synthetic antimalarials and its expansion into other therapeutic areas is a testament to its privileged status in medicinal chemistry. Its combination of structural rigidity, synthetic tractability, and favorable physicochemical properties ensures that it will remain a critical building block for the development of new medicines for years to come.

References

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]

-

The Pharmaceutical Journal. (2017, April 6). Researchers uncover the mechanism of mefloquine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mefloquine. PubChem Compound Summary for CID 4046. Retrieved from [Link]

-

Foley, M., & Tilley, L. (2008). History of Antimalarial Agents. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

-

MIMS Philippines. (n.d.). Mefloquine. Retrieved from [Link]

-

Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance. National Academies Press (US). Retrieved from [Link]

-

Weina, P. J. (2012). What Historical Records Teach Us about the Discovery of Quinine. Journal of the American Medical Association, 307(1), 101-102. Retrieved from [Link]

-

Drugs.com. (2024, November 25). Mefloquine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Slideshare. (n.d.). Mefloquine. Retrieved from [Link]

-

Cassauwers, T. (2015, December 30). The global history of quinine, the world's first anti-malaria drug. Medium. Retrieved from [Link]

-

MHRP. (n.d.). Walter Reed Army Institute of Research (WRAIR). Retrieved from [Link]

-

Pharmakina. (n.d.). The Story of Quinine. Retrieved from [Link]

-

Military Medicine. (2018). Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. Oxford Academic. Retrieved from [Link]

-

Walter Reed Army Institute of Research. (n.d.). Biologics Research & Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed. Retrieved from [Link]

-

Walter Reed Army Institute of Research. (2023, February 14). WRAIR Experimental Therapeutics Branch. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. Retrieved from [Link]

-

Malaria Journal. (2010). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Retrieved from [Link]

-

Semantic Scholar. (2011). Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of mefloquine analogs 2 and 3. Retrieved from [Link]

-

ResearchGate. (2025). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Autechaux. (n.d.). The Role of 4-Piperidinemethanol in Custom Synthesis Projects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research and Development for New Antimalarial Drugs - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 6. medium.com [medium.com]

- 7. pharmakina.com [pharmakina.com]

- 8. Walter Reed Army Institute of Research (WRAIR) | MHRP [hivresearch.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ijnrd.org [ijnrd.org]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl(piperidin-4-yl)methanol: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The phenyl(piperidin-4-yl)methanol moiety represents one of the most robust and versatile privileged scaffolds in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid aromatic ring with a flexible, basic piperidine heterocycle, provides an ideal framework for interacting with a wide array of biological targets. This guide offers a deep-dive into the strategic value of this core, detailing its synthesis, key derivatization reactions, and critical role as a precursor in the discovery of transformative medicines. We will explore its foundational role in the development of blockbuster drugs like the antihistamine fexofenadine, its application in targeting complex Central Nervous System (CNS) disorders, and its emerging utility in cutting-edge modalities such as Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource, complete with detailed experimental protocols and mechanistic insights, for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

The Strategic Value of the this compound Core

The Concept of Privileged Scaffolds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1][2] The piperidine ring, in particular, is one of the most frequently occurring N-heterocycles in pharmaceuticals, valued for its ability to confer aqueous solubility, modulate lipophilicity, and serve as a handle for introducing diverse substituents to explore structure-activity relationships (SAR).[1][2] The fusion of the piperidine ring with a phenylmethanol group creates a scaffold with a defined spatial arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and a basic nitrogen center, making it an exceptionally versatile starting point for drug design.

Structural Features and Physicochemical Properties

The core structure of this compound offers a unique combination of rigidity and flexibility. The phenyl group provides a rigid anchor for π-stacking and hydrophobic interactions, while the piperidine ring can adopt various chair and boat conformations, allowing it to adapt to the topology of different binding pockets. The secondary amine (pKa ~9-10) is typically protonated at physiological pH, enabling ionic interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This constellation of features is highly advantageous for designing molecules that can effectively cross biological membranes and engage with complex protein targets, including G protein-coupled receptors (GPCRs) and enzymes.[3]

Overview of Therapeutic Applications

The utility of the this compound scaffold is demonstrated by its presence in a wide range of approved drugs and clinical candidates. Its most famous application is in second-generation antihistamines, but its derivatives have shown significant promise as CNS agents (antipsychotics, anxiolytics), antivirals, anticancer agents, and even antifungal compounds.[4][5][6] More recently, its semi-rigid nature has been exploited in the design of linkers for PROTACs, highlighting its continued relevance in novel therapeutic modalities.

Synthesis of the Core Scaffold

The efficient and selective synthesis of the this compound core is paramount. The most prevalent and industrially scalable method involves the catalytic hydrogenation of a 4-acylpyridine precursor.

Primary Synthetic Route: Catalytic Hydrogenation of 4-Acylpyridines

This method involves the reduction of both the pyridine ring and the ketone functionality of a 4-acylpyridine, such as 4-benzoylpyridine. The primary challenge lies in achieving chemoselectivity: the pyridine ring must be reduced to a piperidine without simultaneously reducing the phenyl ring to a cyclohexyl ring.[7] This is typically achieved by carefully selecting the catalyst, solvent, and reaction conditions. Precious metal catalysts like Palladium (Pd), Rhodium (Rh), and Platinum (Pt) on a carbon support are commonly employed.[7][8] Acidic conditions can enhance the rate of pyridine hydrogenation.[9]

Caption: Catalytic hydrogenation of 4-benzoylpyridine.

The choice of catalyst is critical for maximizing the yield of the desired product while minimizing the formation of the over-reduced side-product, (4-cyclohexylpiperidin-4-yl)methanol.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity for Phenylpiperidine (%) |

| Pd | Carbon | Ethyl Acetate | 110 | 30 | ~87 | >96 |

| Rh | Carbon | Ethyl Acetate | 80 | 30 | ~40 (in 2h) | ~85 |

| PtO₂ | - | Acetic Acid | Room Temp | 50-70 | High | High |

| Raney-Ni | - | Alcohol/Water | 100-200 | 100-300 | High | Variable |

| Data synthesized from multiple sources for illustrative comparison.[7][9][10] |

Protocol 1: Representative Catalytic Hydrogenation of 4-Benzoylpyridine

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-benzoylpyridine (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as ethyl acetate or methanol, to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with hydrogen gas (H₂) to remove all air.

-

Reaction Execution: Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Key Chemical Transformations for Library Development

The true power of the this compound scaffold lies in its facile derivatization at the piperidine nitrogen.

N-Alkylation: The Gateway to Structural Diversity

N-alkylation is the most common and strategically important modification, allowing the core to be connected to other pharmacophores or functional groups.[11] This is typically an Sₙ2 reaction where the nucleophilic secondary amine attacks an electrophilic alkylating agent, such as an alkyl halide or tosylate. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.[12][13]

Caption: General workflow for N-alkylation of the core scaffold.

Protocol 2: Representative N-Alkylation with an Alkyl Halide

This protocol is based on conditions often used in the synthesis of fexofenadine intermediates and should be optimized.[12]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), and a base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq).

-

Catalyst (Optional): For less reactive alkyl halides (e.g., chlorides), a catalytic amount of potassium iodide (KI) (0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction.

-

Reagent Addition: Add the alkylating agent (e.g., 4-chlorobutyrophenone derivative) (1.0-1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated derivative.

Case Studies in Drug Discovery

Case Study: Fexofenadine - A Second-Generation Antihistamine

Fexofenadine (Allegra®) is a classic example of rational drug design. It is the active metabolite of terfenadine, a first-generation antihistamine that was withdrawn from the market due to cardiac side effects. The this compound core (specifically, the diphenyl version, azacyclonol) is central to its structure. The N-alkylation of this core with a specific side chain yields fexofenadine.[14][15] The carboxylic acid and hydroxyl groups on the final molecule prevent it from crossing the blood-brain barrier, thus eliminating the sedative effects associated with older antihistamines.

Caption: Key N-alkylation step in Fexofenadine synthesis.

Case Study: Central Nervous System (CNS) Agents

The scaffold is a privileged structure for CNS targets due to its ability to present functional groups in a well-defined 3D orientation, ideal for receptor binding.[3][16] Derivatives have been developed as potent inverse agonists for the 5-hydroxytryptamine (5-HT)₂ₐ receptor, a key target for antipsychotic agents.[5] The lipophilicity and polarity of derivatives can be fine-tuned through N-alkylation to optimize blood-brain barrier penetration and target engagement, making it a valuable scaffold in the challenging field of neuroscience drug discovery.[17]

Case Study: Modern Applications - PROTAC Linkers

In the rapidly advancing field of targeted protein degradation, the this compound scaffold has found a new role as a semi-flexible linker in PROTACs. A PROTAC requires a linker to connect a warhead (which binds the target protein) to an E3 ligase ligand. The linker's length, rigidity, and geometry are critical for enabling the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). The defined structure of the phenyl-piperidine unit can help control the spatial orientation of the two ends of the PROTAC, providing a degree of conformational constraint that can be crucial for optimizing degradation efficiency.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]